Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate: A Definitive Guide to Structural Properties, Synthesis, and Advanced Applications
Ethyl 2-Formyl-4,5-Dimethyl-1H-Pyrrole-3-Carboxylate: A Definitive Guide to Structural Properties, Synthesis, and Advanced Applications
Executive Summary
As modern drug discovery and materials science pivot toward highly functionalized heterocyclic scaffolds, Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (CAS: 10591-23-8) has emerged as a critical building block. This highly substituted pyrrole derivative serves as a versatile intermediate, primarily leveraged in the synthesis of porphyrin-based materials, BODIPY dyes, and small-molecule receptor tyrosine kinase (RTK) inhibitors.
This technical whitepaper provides an in-depth analysis of the compound’s structural properties, details the mechanistic causality behind its synthesis via Vilsmeier-Haack formylation, and outlines field-proven, self-validating protocols for its application in pharmaceutical development.
Chemical Identity & Structural Properties
The reactivity of this compound is dictated by the delicate electronic balance across its pyrrole core. The electron-donating methyl groups at the C4 and C5 positions increase the electron density of the aromatic ring, while the electron-withdrawing ethyl carboxylate at C3 and the formyl group at C2 act as deactivating groups that stabilize the molecule and modulate the basicity of the pyrrole nitrogen. This specific substitution pattern is highly prized in medicinal chemistry because the resulting NH and carbonyl groups serve as critical hydrogen bond donors and acceptors when interacting with the hinge region of kinase enzymes.
Quantitative Physicochemical Data
Table 1: Key structural and physicochemical properties of Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
| Property | Value |
| Chemical Name | Ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate |
| CAS Registry Number | 10591-23-8 |
| Molecular Formula | C10H13NO3 |
| Molecular Weight | 195.22 g/mol |
| Exact Mass | 195.0895 g/mol |
| Topological Polar Surface Area (TPSA) | 59.2 Ų |
| Hydrogen Bond Donors | 1 (Pyrrole NH) |
| Hydrogen Bond Acceptors | 3 (C=O, C=O, N) |
| Rotatable Bonds | 4 |
| XLogP3 (Estimated) | ~1.5 |
(Data corroborated via [1] and [2])
Mechanistic Synthesis Pathways
The de novo construction of this compound typically begins with the formation of the pyrrole core (e.g., via a Knorr or Paal-Knorr synthesis) to yield ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate. The critical functionalization step—introducing the formyl group at the C2 position—is achieved via the Vilsmeier-Haack reaction ([3]).
Mechanistic Causality: Why choose the Vilsmeier-Haack formylation? The reagent, generated in situ from Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF), forms a highly electrophilic chloroiminium ion. Because the pyrrole ring is an electron-rich heteroaromatic system, it readily undergoes electrophilic aromatic substitution. The reaction is highly regioselective for the α-position (C2) because the resulting Wheland intermediate is optimally stabilized by the adjacent nitrogen lone pair, whereas β-attack lacks this degree of resonance stabilization ([4]).
Workflow of the Vilsmeier-Haack formylation to synthesize the target pyrrole derivative.
Experimental Protocols
As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in physical cues to ensure reaction fidelity.
Protocol 1: Vilsmeier-Haack Formylation of the Pyrrole Core
Objective: Regioselective formylation at the C2 position.
-
Vilsmeier Reagent Preparation: In a flame-dried flask under inert atmosphere (Ar/N₂), cool anhydrous DMF (3.0 eq) to 0 °C. Add POCl₃ (1.2 eq) dropwise.
-
Causality: The formation of the chloroiminium ion is highly exothermic. Maintaining 0 °C prevents the degradation of the reagent and controls the reaction kinetics[3].
-
-
Electrophilic Attack: Dissolve ethyl 4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) in anhydrous dichloromethane (DCM) and add it dropwise to the Vilsmeier reagent. Slowly warm the mixture to room temperature, then heat to 40–60 °C for 2–4 hours.
-
Validation: Monitor via TLC (Hexane/EtOAc 7:3). The disappearance of the starting material spot confirms the formation of the iminium intermediate.
-
-
Hydrolysis & Quenching: Pour the reaction mixture onto crushed ice and slowly add saturated aqueous Sodium Acetate (NaOAc) until the pH reaches 7-8.
-
Causality: NaOAc serves a dual purpose: it safely neutralizes the highly acidic POCl₃ byproducts and drives the hydrolysis of the iminium salt into the final aldehyde[3].
-
-
Isolation: Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate. The product can be recrystallized from ethanol to yield pure ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate.
Protocol 2: Knoevenagel Condensation for RTK Inhibitor Synthesis
Objective: Coupling the formyl pyrrole with an oxindole to create a kinase inhibitor scaffold.
-
Reaction Setup: Combine ethyl 2-formyl-4,5-dimethyl-1H-pyrrole-3-carboxylate (1.0 eq) and a substituted 2-oxindole (e.g., 5-fluoro-2-oxindole) (1.0 eq) in absolute ethanol.
-
Catalysis: Add a catalytic amount of piperidine (0.1 eq).
-
Causality: Piperidine acts as a basic catalyst to deprotonate the active methylene of the oxindole, generating a nucleophilic enolate that attacks the pyrrole's formyl carbon ([5]).
-
-
Reflux & Self-Validation: Heat the mixture to 80 °C (reflux) for 4–8 hours.
-
Validation: The reaction is visually self-validating. As the highly conjugated, planar pyrrole-oxindole product forms, it exhibits lower solubility in ethanol than the starting materials. The solution will shift in color and the product will precipitate as a bright yellow/orange solid, driving the equilibrium forward via Le Chatelier's principle[6].
-
-
Harvesting: Cool the mixture to 0 °C, filter the precipitate, wash with cold ethanol, and dry under vacuum.
Applications in Drug Discovery
The most prominent application of this pyrrole derivative is in the synthesis of Receptor Tyrosine Kinase (RTK) inhibitors , heavily inspired by the pharmacophore of Sunitinib (SU11248).
When the formyl group of this compound is condensed with an oxindole, the resulting molecule acts as a competitive ATP analog. The pyrrole NH and the oxindole carbonyl form a critical hydrogen-bonding network with the backbone amides in the hinge region of the kinase domain (specifically targeting VEGFR and PDGFR). This binding prevents ATP from entering the pocket, thereby halting the downstream phosphorylation cascades (MAPK/PI3K) responsible for tumor angiogenesis and cellular proliferation ([6]).
Mechanism of action for pyrrole-derived RTK inhibitors in blocking tumor angiogenesis.
References
-
ChemWhat Database. "2-Formyl-4,5-dimethyl-pyrrole-3-carboxylic acid ethyl ester CAS#: 10591-23-8." ChemWhat. Available at:[Link]
-
Patil, Z.B., et al. "Review Article on Vilsmeier-Haack Reaction." International Journal of Pharmaceutical Chemistry and Biological Sciences (IJPCBS). Available at:[Link]
-
Caballero, J., et al. "Synthesis, in silico, in vitro, and in vivo investigation of 5-[11C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2." European Journal of Medicinal Chemistry (PubMed). Available at:[Link]
-
Kniess, T., et al. "Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib." Bioorganic & Medicinal Chemistry (PubMed). Available at:[Link]
Sources
- 1. chemwhat.com [chemwhat.com]
- 2. wap.guidechem.com [wap.guidechem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Synthesis, in silico, in vitro, and in vivo investigation of 5-[¹¹C]methoxy-substituted sunitinib, a tyrosine kinase inhibitor of VEGFR-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Radioiodinated sunitinib as a potential radiotracer for imaging angiogenesis-radiosynthesis and first radiopharmacological evaluation of 5-[125I]Iodo-sunitinib - PubMed [pubmed.ncbi.nlm.nih.gov]
